molecular formula C18H17ClN4O2S2 B12314874 2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide

2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide

Cat. No.: B12314874
M. Wt: 420.9 g/mol
InChI Key: MCJFPURHVRVVNI-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thia-diazatricyclo moiety, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a more highly oxidized derivative, while reduction may yield a more reduced form of the compound .

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups and its complex tricyclic structure. This gives it distinct chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C18H17ClN4O2S2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C18H17ClN4O2S2/c19-10-5-7-11(8-6-10)23-17(25)15-12-3-1-2-4-13(12)27-16(15)21-18(23)26-9-14(24)22-20/h5-8H,1-4,9,20H2,(H,22,24)

InChI Key

MCJFPURHVRVVNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NN

Origin of Product

United States

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